Sodium dichlorofluoroacetate

Description

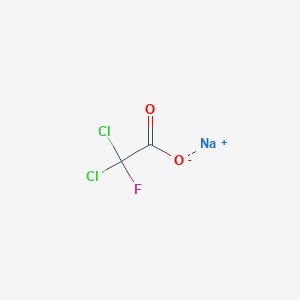

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2-dichloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJLVZAQCUZJQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399650 | |

| Record name | SODIUM DICHLOROFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-90-3 | |

| Record name | SODIUM DICHLOROFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Sodium Dichlorofluoroacetate for Difluorocarbene Generation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluorocarbene (:CF₂), a versatile and moderately electrophilic intermediate, is a cornerstone in modern organofluorine chemistry, enabling the synthesis of gem-difluorinated structures that are pivotal in pharmaceuticals, agrochemicals, and materials science. Among the various precursors available, sodium dichlorofluoroacetate (CClF₂CO₂Na or SDFDA) has emerged as a reagent of choice due to its stability, operational simplicity, and favorable environmental profile.[1] This guide provides an in-depth exploration of the mechanism by which SDFDA generates difluorocarbene, explains the critical experimental parameters that govern this transformation, and offers detailed protocols for its practical application in synthetic chemistry.

The Significance of the Difluoromethylene Group

The introduction of a difluoromethylene (-CF₂-) group into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity of the fluorine atoms often enhances metabolic stability, modulates acidity or basicity, and can improve binding affinity to biological targets by acting as a bioisostere for an ether oxygen or a carbonyl group.[2] The synthesis of gem-difluorocyclopropanes, in particular, is a widely used strategy in drug discovery.[2][3]

This compound: An Advantageous Precursor

Historically, the generation of difluorocarbene often involved strong bases or toxic, ozone-depleting substances like chlorodifluoromethane.[1][4] SDFDA provides a superior alternative for several reasons:

-

Bench-Stable Solid: It is a readily available and stable solid, simplifying handling and storage.[1]

-

Thermal Activation: It generates difluorocarbene under neutral conditions via thermal decomposition, avoiding the need for strong bases that can lead to side reactions.

-

Environmentally Benign: The byproducts, sodium chloride and carbon dioxide, are environmentally innocuous.[5][6]

| Property | Value |

| Chemical Formula | C₂ClF₂NaO₂ |

| Molar Mass | 152.46 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 196–198 °C (decomposes) |

| Typical Decomposition Temp. | 100–150 °C (in solution)[4] |

The Core Mechanism: From Salt to Carbene

The transformation of this compound into difluorocarbene is a sequential, three-step process initiated by heat. The entire process is conducted in situ in the presence of a substrate designed to "trap" the highly reactive carbene as it is formed.

Step 1: Thermal Decarboxylation

The mechanism begins with the thermal decarboxylation of the dichlorofluoroacetate salt. This step is typically the rate-determining stage of the reaction. Heating the salt in a suitable high-boiling solvent provides the necessary activation energy to extrude carbon dioxide (CO₂), generating a transient, highly reactive dichlorofluoromethyl anion (CClF₂⁻).[4][5]

Step 2: Formation of the Dichlorofluoromethyl Anion

The resulting dichlorofluoromethyl anion is a key intermediate. Its fleeting existence is crucial for the subsequent formation of the carbene.[4] The choice of solvent is paramount to the success of this step. Polar aprotic solvents, such as diglyme (bis(2-methoxyethyl) ether) or N,N-dimethylformamide (DMF), are essential.[4] They effectively solvate the sodium cation (Na⁺), which in turn stabilizes the anionic intermediate without protonating it.[4] In contrast, protic solvents would quench the anion, preventing carbene formation.[4]

Step 3: Alpha-Elimination

The final step is a classic alpha-elimination .[7][8] The dichlorofluoromethyl anion, CClF₂⁻, is unstable and spontaneously ejects the most stable leaving group, a chloride ion (Cl⁻), to yield the neutral difluorocarbene species (:CF₂).[9] This elimination is termed "alpha" because both the leaving group (Cl⁻) and the electron pair forming the carbene originate from the same carbon atom.[7][10]

The overall transformation can be summarized as: CClF₂CO₂Na → [CClF₂⁻] + CO₂ → :CF₂ + Cl⁻ + Na⁺

Mechanistic Diagram

Caption: Thermal decomposition pathway of SDFDA to difluorocarbene.

Experimental Protocol: Synthesis of a gem-Difluorocyclopropane

This protocol details a representative procedure for the in situ generation of difluorocarbene from SDFDA and its subsequent trapping with an alkene to form a gem-difluorocyclopropane. This method is adapted from established and reliable synthetic procedures.[1][11]

Materials and Reagents

-

This compound (SDFDA)

-

Alkene substrate (e.g., 1-methyl-1-cyclohexene)

-

Diglyme, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

SDFDA is a hazardous substance; consult the Safety Data Sheet (SDS) before use.[5]

-

The reaction involves heating flammable organic solvents. Ensure no ignition sources are nearby.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of an inert gas like nitrogen.

-

Reagent Addition: To the flask, add the alkene substrate (1.0 equiv) and anhydrous diglyme. Stir the solution to ensure homogeneity.

-

Addition of SDFDA: Add this compound (typically 2.0-3.0 equiv) to the stirred solution in one portion.

-

Heating: Lower the reaction apparatus into a preheated oil bath set to 120-130 °C .[1] Vigorous bubbling (evolution of CO₂) should be observed as the reaction begins.

-

Reaction Monitoring: Maintain the temperature and stir the reaction for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots.

-

Cooling and Workup: Once the reaction is complete (indicated by the cessation of gas evolution and TLC/GC-MS analysis), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual diglyme and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure gem-difluorocyclopropane.

Experimental Workflow Diagram

Caption: Workflow for gem-difluorocyclopropane synthesis using SDFDA.

Causality and Optimization

The success of difluorocarbene generation from SDFDA is highly dependent on a careful balance of reaction parameters.

| Parameter | Effect and Rationale | Optimization Strategy |

| Temperature | The rate of decarboxylation is temperature-dependent. Temperatures below 100 °C are often too slow for practical synthesis.[4] However, excessively high temperatures can lead to decomposition of the substrate or product. The typical range of 100-150 °C is a compromise between a feasible reaction rate and thermal stability.[4] | For sensitive substrates, begin at a lower temperature (~100 °C) and gradually increase if the reaction is sluggish. Microwave-assisted protocols can significantly shorten reaction times at elevated temperatures.[11] |

| Solvent | Crucial for mechanism. Polar aprotic solvents (diglyme, DMF, THF) are required to solvate the Na⁺ counter-ion, thereby stabilizing the CClF₂⁻ intermediate.[4] The high boiling point of diglyme makes it ideal for the required reaction temperatures. | Diglyme is the standard choice for thermal reactions. For microwave protocols, lower-boiling solvents like THF can be used in a sealed vessel.[11] |

| SDFDA Stoichiometry | An excess of SDFDA is typically used (2-3 equivalents) to ensure the complete consumption of the limiting alkene substrate, compensating for any thermal decomposition of the carbene or side reactions. | For simple, unreactive alkenes, 2 equivalents may be sufficient. For more complex or electron-poor substrates, increasing to 3 equivalents can improve yields. |

| Substrate Reactivity | Difluorocarbene is electrophilic and reacts most readily with electron-rich alkenes. Electron-poor alkenes may react sluggishly or require higher temperatures. | For electron-poor systems, consider using a more reactive precursor like sodium bromodifluoroacetate (BrCF₂CO₂Na), which decomposes at lower temperatures.[12] |

Conclusion

This compound is a robust and practical reagent for the generation of difluorocarbene. Its stability, operational simplicity, and the non-basic conditions required for its activation make it an invaluable tool for introducing the difluoromethylene moiety into organic molecules. A thorough understanding of its decomposition mechanism—a sequence of thermal decarboxylation followed by alpha-elimination—is key to mastering its use. By carefully controlling temperature, solvent, and stoichiometry, researchers can effectively harness the power of this reagent for applications ranging from the synthesis of novel pharmaceutical candidates to the development of advanced materials.

References

- Grokipedia. (2026, January 3). Sodium chlorodifluoroacetate.

- Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(25), 5579-5583.

- Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Org. Synth. 101, 164-181.

- Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.

- ResearchGate. (n.d.). Synthesis of gem‐difluorocyclopropanes 8 from alkenyl trifluoroborates 7.

- ResearchGate. (2022, September 26). Synthesis of gem‐Difluorocyclopropanes.

- National Institutes of Health (NIH). (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives.

- Hu, J., et al. (2015). Recent Advances in the Synthetic Application of Difluorocarbene. Accounts of Chemical Research, 48(4), 1159-1171.

- Dolbier, W. R., et al. (2002). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Organic Letters, 4(22), 3871-3873.

- Wikipedia. (n.d.). Sodium chlorodifluoroacetate.

- Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758.

- Dolbier, W. R., Jr., & Duan, J. X. (2002). Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from sodium chlorodifluoroacetate to 1,2-substituted cyclobutenes. Organic letters, 4(22), 3871–3873.

- Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives.

- Gouverneur, V., et al. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters, 15(19), 5036-5039.

- Wikipedia. (n.d.). Alpha elimination.

- Quora. (2017, November 1). What is alpha elimination reaction?

- Chemistry Stack Exchange. (2014, October 15). Why does Cl- get eliminated from a trichloromethyl anion to give dichlorocarbene?

- ChemTube3D. (n.d.). Carbenes - Formation (via alpha elimination).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from sodium chlorodifluoroacetate to 1,2-substituted cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha elimination - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 12. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

An In-depth Technical Guide to Sodium Chlorodifluoroacetate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of sodium chlorodifluoroacetate, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's core characteristics. We will explore its physical and chemical properties, delve into the causality behind its primary reactivity as a difluorocarbene precursor, present validated experimental protocols, and discuss its applications in the synthesis of high-value fluorinated molecules.

Chemical Identity and Structural Characteristics

Sodium chlorodifluoroacetate is an ionic compound composed of a sodium cation (Na⁺) and a chlorodifluoroacetate anion (ClCF₂COO⁻)[1]. Its systematic IUPAC name is sodium 2-chloro-2,2-difluoroacetate[1][2]. The presence of the electronegative fluorine and chlorine atoms on the alpha-carbon significantly influences the electronic properties and reactivity of the carboxylate group, a feature central to its synthetic utility.

dot graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; rankdir=LR;

// Define nodes for atoms and bonds Na [label="Na⁺", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; O2 [label="O⁻", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; F1 [label="F", fontcolor="#202124"]; F2 [label="F", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#202124"];

// Position nodes Na [pos="0,0!"]; O1 [pos="2.5,0.5!"]; C1 [pos="3,0!"]; O2 [pos="2.5,-0.5!"]; C2 [pos="4,0!"]; F1 [pos="4.5,0.5!"]; F2 [pos="4.5,-0.5!"]; Cl [pos="4.5,0!"];

// Draw bonds C1 -- O1 [style=double, len=1.2]; C1 -- O2; C1 -- C2; C2 -- F1; C2 -- F2; C2 -- Cl; } dot Caption: Ionic structure of Sodium Chlorodifluoroacetate.

Physical and Spectroscopic Properties

Sodium chlorodifluoroacetate is a white to off-white crystalline solid or powder at ambient temperature[1][3][4][5]. It is stable under standard storage conditions but is hygroscopic and should be stored in a dry, inert atmosphere[5][6][7].

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 1895-39-2 | [1][2][4] |

| Molecular Formula | C₂ClF₂NaO₂ | [1][4][8] |

| Molecular Weight | 152.46 g/mol | [1][4][8] |

| Appearance | White to off-white crystalline powder | [1][3][4][5] |

| Melting Point | 196-198 °C (decomposes) | [1][2][4][9] |

| Solubility | Soluble in polar aprotic solvents such as diglyme (0.60 g/mL), dimethoxyethane, triglyme, and DMF.[1][2][5][10] Moderate solubility in water.[3][11] | [1][2][3][5][10][11] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR): As the molecule contains no protons, the ¹H NMR spectrum is silent[1]. The ¹⁹F NMR spectrum is the most informative, showing a single resonance corresponding to the two equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic strong absorption bands for the carboxylate group (COO⁻).

-

Mass Spectrometry (MS): Mass spectral analysis reveals a molecular ion peak consistent with its formula weight[1].

Chemical Reactivity: The Gateway to Difluorocarbene

The primary and most significant chemical property of sodium chlorodifluoroacetate is its thermal decomposition to generate difluorocarbene (:CF₂), a highly reactive intermediate[1]. This transformation is the cornerstone of its utility in organic synthesis.

Mechanism of Difluorocarbene Generation

The process is typically initiated by heating the salt in a high-boiling aprotic solvent, such as diglyme, to temperatures around 160-190°C[1][12]. The reaction proceeds via a two-step mechanism:

-

Decarboxylation: The chlorodifluoroacetate anion first eliminates a molecule of carbon dioxide (CO₂) to form a chlorodifluoromethyl carbanion (ClCF₂⁻).

-

Chloride Elimination: This unstable carbanion rapidly eliminates a chloride ion (Cl⁻) to yield the neutral, electrophilic difluorocarbene species (:CF₂).

The overall transformation is the irreversible decomposition of the salt into difluorocarbene, carbon dioxide, and sodium chloride[1][13].

dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes start [label="ClCF₂COONa\n(Sodium Chlorodifluoroacetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Decarboxylation\n(Thermal Activation, ~160°C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="[ClCF₂]⁻ + Na⁺ + CO₂\n(Chlorodifluoromethyl Carbanion Intermediate)"]; step2 [label="Step 2: α-Elimination\n(Rapid)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label=":CF₂ + NaCl + CO₂\n(Difluorocarbene & Byproducts)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1 [label="Heat (Δ)"]; step1 -> intermediate; intermediate -> step2; step2 -> end; } dot Caption: Mechanism of thermal decomposition to generate difluorocarbene.

Expert Insight: The choice of a high-boiling, polar aprotic solvent like diglyme is critical. It effectively solvates the sodium cation, facilitates the decomposition at a controlled rate, and provides a suitable medium for the subsequent reaction of the generated carbene with a substrate. Careful temperature control is paramount; if the reagent is added too quickly to a cooler reaction mixture, it can accumulate and later decompose with dangerous exothermicity[12].

Applications in Organic Synthesis

Sodium chlorodifluoroacetate serves as a convenient and environmentally preferable alternative to older difluorocarbene sources like chlorodifluoromethane (a hydrochlorofluorocarbon)[1]. Its primary applications involve the introduction of the difluoromethylene (-CF₂-) group into organic molecules.

gem-Difluorocyclopropanation

Difluorocarbene readily reacts with alkenes in a [2+1] cycloaddition to form gem-difluorocyclopropanes, a valuable motif in medicinal chemistry and materials science.

Difluoromethylation of Heteroatoms

Phenols, thiols, and other nucleophiles can be O- or S-difluoromethylated. The reaction involves the nucleophilic attack of the phenoxide or thiolate on the electrophilic difluorocarbene[1][14].

Synthesis of 1,1-Difluoroolefins (Wittig-type Reaction)

In the presence of triphenylphosphine (PPh₃), the thermal decomposition of sodium chlorodifluoroacetate generates a phosphonium ylide intermediate ((C₆H₅)₃P=CF₂)[13]. This ylide can then react with aldehydes or ketones in a Wittig-like fashion to produce terminal 1,1-difluoroolefins, which are important building blocks for fluorinated polymers and pharmaceuticals[1][12][14].

dot graph G { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=record, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: Key synthetic applications of sodium chlorodifluoroacetate.

Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and application of sodium chlorodifluoroacetate.

Protocol: Synthesis of Sodium Chlorodifluoroacetate

This procedure is based on the neutralization of chlorodifluoroacetic acid with sodium carbonate[2].

Materials:

-

Chlorodifluoroacetic acid (1.0 mol)

-

Anhydrous Sodium Carbonate (Na₂CO₃) (0.5 mol)

-

Diethyl ether (Et₂O), anhydrous

-

Phosphorus pentoxide (P₂O₅) for desiccation

Procedure:

-

In a suitable reaction vessel, dissolve 130.5 g (1.0 mol) of chlorodifluoroacetic acid in 300 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly and carefully add 53 g (0.5 mol) of anhydrous sodium carbonate in small portions with stirring. Control the addition rate to manage gas evolution (CO₂).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

-

Remove the diethyl ether and any residual water under reduced pressure using a rotary evaporator.

-

Transfer the resulting white solid to a vacuum desiccator containing phosphorus pentoxide and dry under high vacuum to a constant weight. The product is a fine white powder.

Protocol: Synthesis of 1,1-Difluoroolefins via Wittig-type Reaction

This protocol is an adaptation of a general procedure for the synthesis of β,β-difluorostyrene from benzaldehyde[12].

Materials:

-

Triphenylphosphine (1.1 mol equivalent)

-

Benzaldehyde (1.0 mol equivalent), freshly distilled

-

Sodium chlorodifluoroacetate (1.5 mol equivalent)

-

Diglyme, anhydrous

Procedure:

-

Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

-

Charge the flask with triphenylphosphine and anhydrous diglyme.

-

In a separate flask, dissolve the sodium chlorodifluoroacetate in warm (~70°C) anhydrous diglyme. Transfer this solution to the dropping funnel, which should be heated to ~60°C to prevent precipitation.

-

Purge the entire system with dry nitrogen.

-

Heat the stirred solution in the flask to an oil bath temperature of 160°C. Crucial Safety Note: Do not begin the addition until the flask contents have reached the target temperature[12].

-

Add the sodium chlorodifluoroacetate solution dropwise from the funnel over 1.5-2 hours. A steady evolution of CO₂ should be observed[12]. Maintain a constant bath temperature throughout the addition.

-

After the addition is complete, maintain the reaction at 160°C for an additional 30 minutes.

-

Cool the reaction mixture. The product, β,β-difluorostyrene, can be isolated from the reaction mixture by vacuum distillation.

Safety, Handling, and Storage

Proper handling of sodium chlorodifluoroacetate is essential due to its hazardous properties.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [2][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][5] |

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood[6][15].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6][16].

-

Avoid breathing dust[6][15]. Minimize dust generation during handling[6][7].

-

Wash hands thoroughly after handling[6].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[2][6][7].

-

The material is hygroscopic; store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption[5][6][7].

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention[7][16].

-

Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water[7][16].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[7][16].

Conclusion

Sodium chlorodifluoroacetate is a robust and highly valuable reagent for the introduction of fluorine into organic molecules. Its primary strength lies in its role as a solid, easily handled precursor to difluorocarbene under thermal conditions. A thorough understanding of its physical properties, the mechanism of its decomposition, and the safety protocols required for its handling enables chemists to harness its synthetic power effectively and safely. Its applications in producing gem-difluorocyclopropanes, difluoromethyl ethers, and 1,1-difluoroolefins underscore its importance in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Grokipedia. (2026, January 3).

- Guidechem.

- Chem-Impex.

- ChemicalBook.

- Organic Syntheses. β,β-DIFLUOROSTYRENE.

- Synquest Labs.

- Synquest Labs.

- Sigma-Aldrich.

- ECHEMI.

- Sigma-Aldrich.

- Guidechem.

- Sigma-Aldrich. (2024, September 6).

- PubChem.

- ChemicalBook.

- Chemsrc. (2025, August 25).

- Hu, J., & Zhang, W. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 45(13), 1731-1746.

- Fisher Scientific. (2025, December 22).

- Dolbier, W. R., & Duan, J. X. (2002). Synthesis of 1,3-difluoroaromatics in One Pot by Addition of Difluorocarbene From Sodium Chlorodifluoroacetate to 1,2-substituted Cyclobutenes. Organic Letters, 4(22), 3871-3873.

- ChemicalBook. Sodium chlorodifluoroacetate Chemical Properties, Usage, Production.

- Wikipedia.

- ChemWis. (2025, April 26).

- ChemicalBook. (2025, August 25).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sodium chlorodifluoroacetate | 1895-39-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sodium chlorodifluoroacetate | 1895-39-2 [amp.chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium chlorodifluoroacetate | CAS#:1895-39-2 | Chemsrc [chemsrc.com]

- 10. 1895-39-2 CAS MSDS (Sodium chlorodifluoroacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. Sodium chlorodifluoroacetate(1895-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis and Preparation of Sodium Dichlorofluoroacetate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and handling of sodium dichlorofluoroacetate, a critical reagent in modern synthetic chemistry. Primarily valued as a precursor to dichlorofluorocarbene, this compound is instrumental in the synthesis of specialized fluorinated molecules for the pharmaceutical and agrochemical industries. This document outlines the predominant synthetic methodology—acid-base neutralization—offering detailed, field-proven protocols, an analysis of process variables, and essential safety and handling guidelines to ensure procedural success and operator safety.

The Strategic Importance of this compound in Modern Synthesis

This compound (C₂Cl₂FNaO₂) is a white, solid organofluorine compound that has become an indispensable tool for synthetic chemists.[1] Its significance lies not in its direct biological activity, but in its role as a convenient and effective precursor for generating highly reactive intermediates.

Chemical Identity and Properties

A clear understanding of the reagent's physical and chemical properties is fundamental to its successful application and safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₂Cl₂FNaO₂ | [1] |

| Molecular Weight | 168.92 g/mol | [1] |

| Appearance | White to grayish-white solid powder | [2] |

| Common Name | Dichlorofluoroacetic acid, sodium salt | [1] |

| CAS Number | 2837-90-3 | [1] |

| Key Characteristic | Hygroscopic | [3] |

Core Utility: A Precursor to Dichlorofluorocarbene

The primary value of this compound is its function as a reliable source of dichlorofluorocarbene (:CCl₂F), a highly reactive intermediate. This is achieved through thermal decomposition, where the salt eliminates carbon dioxide and sodium fluoride. While related compounds like sodium chlorodifluoroacetate are well-documented sources for difluorocarbene (:CF₂), this compound provides a pathway to dichlorofluorinated structures.[4][5] This process enables chemists to introduce a dichlorofluoromethyl group into various molecular scaffolds.

Applications in Pharmaceutical and Agrochemical R&D

The introduction of fluorine-containing groups is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity. This compound serves as a key building block in the synthesis of complex fluorinated molecules that are essential for developing new pharmaceuticals and advanced agrochemicals.[4][6] Its utility in creating novel compounds makes it a valuable reagent in the discovery and development pipelines of numerous research-focused organizations.[6]

Synthetic Pathways: From Precursor to Final Product

The synthesis of this compound is straightforward and high-yielding, relying on a classic acid-base neutralization reaction. The overall strategy involves the reaction of the parent acid, dichlorofluoroacetic acid, with a suitable sodium base.

Purification and Characterization

For most applications, the product obtained after rigorous drying is of sufficient purity (>95%). However, for applications requiring exceptionally high purity, such as in the synthesis of pharmaceutical active ingredients, further purification may be necessary.

-

Recrystallization: This is the most common method for purifying solid organic compounds. While specific solvent systems for this compound are not widely published, a common approach for similar salts is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or an ethanol/water mixture) and allow it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy. The melting point can also serve as a useful indicator of purity. [5]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize risk to personnel.

Hazard Identification

| Hazard Classification (GHS) | Statement | H-Code | Source(s) |

| Skin Irritation | Causes skin irritation | H315 | [1][4][7] |

| Eye Irritation | Causes serious eye irritation | H319 | [1][4][7] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [1][4][7] |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects | H412 | [1] |

Engineering and Personal Protective Controls

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [1][3]Emergency eyewash stations and safety showers must be readily accessible. [3]* Personal Protective Equipment (PPE):

Storage and Stability

The compound is stable under normal conditions but is hygroscopic. [3]Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [3][8]For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended. [1]

Spill and Waste Management

In case of a spill, evacuate unnecessary personnel. [3]Carefully sweep or shovel the solid material into an appropriate container for disposal, avoiding the generation of dust. [1]Dispose of chemical waste in accordance with all local, state, and federal regulations. [7]

Conclusion

The synthesis of this compound via the neutralization of its parent acid is a reliable, efficient, and scalable process. Its strategic importance as a precursor for generating valuable synthetic intermediates ensures its continued relevance in pharmaceutical and agrochemical research. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely prepare high-purity this compound for use in their synthetic endeavors.

References

- Grokipedia. (2026, January 3). Sodium chlorodifluoroacetate.

- Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyene. Organic Syntheses, 47, 49. doi:10.15227/orgsyn.047.0049

-

Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure for a chemical reaction. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Retrieved January 11, 2026, from [Link]

-

Alfa Chemical Co., Ltd. (2022, April 15). Production of Difluoroacetic Acid. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US20110065955A1 - Method For Preparing Difluoroacetic Acid and Salts Thereof.

- Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid.

-

Reddit. (2025, August 19). Why did CHCl2COOH requires more NaOH to neutralise than CH3COOH. Retrieved January 11, 2026, from [Link]

-

OSTI.GOV. (n.d.). XA0055306 THE VARIOUS SODIUM PURIFICATION TECHNIQUES. Retrieved January 11, 2026, from [Link]

-

Study.com. (n.d.). Write the reaction for the neutralization of acetic acid with sodium hydroxide. Retrieved January 11, 2026, from [Link]

-

Quora. (2022, August 20). What will happen if we add sodium hydroxide to acetic acid (vinegar)? Will it neutralize it or not? Why or why not? Retrieved January 11, 2026, from [Link]

-

YouTube. (2017, March 15). Neutralisation Reaction of Sodium Hydroxide and Hydrochloric Acid. Retrieved January 11, 2026, from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. guidechem.com [guidechem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. Sodium chlorodifluoroacetate(1895-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Sodium Dichlorofluoroacetate (Cl₂FCCO₂Na): A Comprehensive Technical Guide to Difluorocarbene Generation and Application

Executive Summary

Sodium dichlorofluoroacetate (Cl₂FCCO₂Na) has emerged as a important and practical precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate with significant applications in modern organic synthesis. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles and practical applications of this versatile reagent. Through thermal decomposition, this compound provides a reliable and environmentally conscious route to difluorocarbene, facilitating key transformations such as the synthesis of gem-difluorocyclopropanes and the difluoromethylation of various nucleophiles.[1] This document details the physicochemical properties, mechanistic pathways, experimental protocols, and diverse applications of this compound, positioning it as a valuable tool in the synthesis of complex fluorinated molecules.

Introduction: The Significance of Difluorocarbene in Modern Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The difluoromethylene group (-CF₂-) in particular is of great interest as it can act as a bioisostere for ether oxygen atoms, influencing molecular conformation and metabolic stability.[2]

2.1 The Unique Reactivity and Utility of Difluorocarbene (:CF₂)

Difluorocarbene is a neutral, divalent carbon species with a singlet ground state. The fluorine atoms stabilize the carbene through the interplay of inductive electron withdrawal and p-orbital back-bonding.[3] This unique electronic structure makes difluorocarbene a moderately electrophilic species that readily reacts with electron-rich substrates. Its utility in organic synthesis is vast, enabling the construction of gem-difluorinated structures that are otherwise challenging to access.

2.2 A Brief Comparative Landscape of :CF₂ Precursors

Historically, various reagents have been employed to generate difluorocarbene, including halodifluoromethanes (e.g., CHClF₂) and organometallic compounds (e.g., PhHgCF₃).[4] However, many of these precursors are associated with environmental concerns, such as ozone depletion, or are highly toxic. This has driven the development of more benign and user-friendly alternatives.

2.3 Introduction to this compound: A Promising Alternative

This compound stands out as an attractive alternative for difluorocarbene generation. It is a commercially available, bench-stable solid with a favorable environmental profile compared to older reagents.[3] Its application avoids the use of strong bases or phase-transfer catalysts in many instances, offering a more straightforward and environmentally friendly approach to difluorocarbene chemistry.[1]

Physicochemical Properties and Handling of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective use.

3.1 Key Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂ClF₂NaO₂ |

| Molar Mass | 152.46 g/mol [1] |

| Appearance | White solid[1] |

| Melting Point | 196–198 °C (decomposes)[1] |

| Solubility | Good solubility in water and polar organic solvents like diglyme, DMF. Limited solubility in nonpolar solvents.[1] |

3.2 Safety, Storage, and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. The compound is stable under ambient conditions and should be stored in a tightly closed container at room temperature.[1][3] It is important to note that rapid, exothermic decomposition can occur if the salt accumulates at lower temperatures before the intended reaction temperature is reached.[1]

The Core Mechanism: Thermal Decarboxylation to Difluorocarbene

The generation of difluorocarbene from this compound proceeds via a thermal decarboxylation reaction.

4.1 Detailed Mechanistic Pathway of Thermal Decomposition

Upon heating, typically around 160-190°C in an aprotic solvent such as diglyme, this compound undergoes decomposition.[1][5] The process is initiated by the elimination of carbon dioxide, which serves as a visual indicator of reaction progress, to form a chlorodifluoromethyl carbanion intermediate (ClCF₂⁻).[1][3] This carbanion is stabilized by the inductive effect of the fluorine atoms. Subsequently, the ClCF₂⁻ intermediate eliminates a chloride ion (Cl⁻) to yield the electrophilic difluorocarbene (:CF₂).[1]

Caption: Thermal decomposition of this compound.

4.2 Role of Solvents and Temperature in Facilitating :CF₂ Generation

The choice of solvent and precise temperature control are critical for the efficient generation of difluorocarbene. High-boiling aprotic polar solvents like diglyme are commonly used as they can achieve the necessary temperatures for decarboxylation and effectively solvate the ionic species involved.[1][6] The temperature must be high enough to initiate and sustain the decomposition but controlled to prevent runaway reactions.[6]

4.3 Kinetics and Thermodynamics of the Process

The thermal decomposition is an endothermic process, requiring energy input to overcome the activation barrier for C-C bond cleavage. The rate of difluorocarbene generation is temperature-dependent, with higher temperatures leading to a faster rate of decomposition. Careful, gradual addition of the this compound to the hot solvent is often recommended to maintain a controlled reaction rate and prevent the accumulation of the unreacted salt, which could lead to a dangerous exothermic decomposition.[1][6]

Experimental Protocols for Difluorocarbene Generation and Trapping

The following protocols provide a general framework for the in-situ generation and trapping of difluorocarbene using this compound.

5.1 General Considerations for Reaction Setup

-

All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Use dry solvents and glassware to ensure optimal reaction conditions.

-

A well-calibrated heating mantle and thermometer are essential for precise temperature control.

5.2 Protocol 1: In-situ Generation and Trapping of Difluorocarbene with an Alkene (Cyclopropanation)

This protocol outlines the synthesis of a gem-difluorocyclopropane, a valuable motif in medicinal chemistry.

Step-by-Step Methodology:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add the alkene substrate and anhydrous diglyme.

-

Heat the mixture to the desired reaction temperature (typically 160-190°C).[5]

-

In a separate flask, dissolve this compound in anhydrous diglyme. This solution may require gentle warming to fully dissolve the salt.

-

Once the alkene solution has reached the target temperature, add the this compound solution dropwise over a period of 1.5-2 hours.[6] Vigorous bubbling (CO₂ evolution) should be observed.

-

After the addition is complete, maintain the reaction at temperature for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup typically involves quenching with water, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or distillation.

Caption: Experimental workflow for gem-difluorocyclopropanation.

5.3 Protocol 2: Difluorocarbene Insertion Reactions

Difluorocarbene generated from this compound can also undergo insertion into O-H, N-H, and S-H bonds to form the corresponding difluoromethylated products.[3] The general procedure is similar to the cyclopropanation protocol, with the alkene being replaced by the appropriate nucleophile (e.g., a phenol, amine, or thiol).[3] A base is often required to deprotonate the nucleophile, generating a more reactive nucleophilic species.[3]

5.4 Troubleshooting Common Issues

-

Low Yield: Incomplete reaction may be due to insufficient temperature or reaction time. Ensure the temperature is maintained within the optimal range for decomposition. The quality of the this compound and the dryness of the solvent are also critical.

-

Formation of Side Products: The presence of water can lead to the formation of difluoromethanol and other byproducts. Ensure all reagents and equipment are dry.

-

Runaway Reaction: This can occur if the this compound is added too quickly or if the reaction temperature is not properly controlled.[6] Slow, controlled addition is crucial for safety and reproducibility.

Applications in Organic Synthesis and Drug Development

The versatility of this compound as a difluorocarbene precursor has led to its widespread use in various synthetic applications.

6.1 Synthesis of gem-Difluorocyclopropanes

The [2+1] cycloaddition of difluorocarbene with alkenes is a powerful method for the synthesis of gem-difluorocyclopropanes.[4][7] These structures are valuable building blocks in medicinal chemistry and materials science due to their unique conformational properties and metabolic stability.[4]

6.2 Insertion into C-H, O-H, and N-H Bonds

Difluorocarbene can insert into various X-H bonds, providing a direct route to difluoromethylated compounds.[3] For instance, the reaction with phenols yields aryl difluoromethyl ethers, which are important motifs in many pharmaceuticals.[3]

6.3 Role in the Synthesis of Fluorinated Heterocycles

This compound has been utilized in the synthesis of various fluorinated heterocyclic compounds, which are prevalent in drug discovery.[8] The introduction of the difluoromethylene group can enhance the biological activity and pharmacokinetic properties of these molecules.

6.4 Case Studies in Pharmaceutical Development

The difluoromethyl group is a key component in several marketed drugs and clinical candidates.[9] this compound has been employed in the synthesis of precursors to these important pharmaceutical agents, highlighting its relevance in drug development.[1] For example, it has been used in the synthesis of difluorinated building blocks for antiviral and anti-inflammatory drugs.[1]

Advantages and Limitations of this compound

A balanced perspective on the utility of this compound requires an understanding of both its advantages and limitations.

7.1 A Balanced Discussion

Advantages:

-

Cost-effective and commercially available: It is a readily accessible and relatively inexpensive reagent.[3]

-

Bench-stable and easy to handle: As a solid, it is more convenient to handle than gaseous or highly reactive liquid precursors.[3]

-

Favorable environmental profile: It is considered more environmentally benign than many traditional difluorocarbene sources.[1]

-

Avoids the need for strong bases: In many applications, it does not require the use of strong bases, simplifying the reaction setup and workup.[1]

Limitations:

-

High reaction temperatures: The thermal decomposition requires high temperatures, which may not be suitable for thermally sensitive substrates.

-

Potential for exothermic decomposition: Improper handling can lead to a rapid and uncontrolled release of energy.[1][6]

-

Substrate scope: The high temperatures required can limit the functional group tolerance of the reaction.

7.2 Comparison with Other Common :CF₂ Precursors

| Precursor | Generation Conditions | Advantages | Disadvantages |

| This compound | Thermal (160-190°C) | Cost-effective, stable, environmentally friendly[1][3] | High temperatures, potential for exotherms[1][6] |

| CHClF₂ (Freon 22) | Strong base | Low cost | Ozone-depleting, gaseous, requires strong base |

| TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic activation | Mild conditions, broad scope[4] | Higher cost, requires stoichiometric activator |

| Sodium Bromodifluoroacetate | Thermal (lower temp. than chloro-analog) | Milder conditions, less hygroscopic[10][11] | Higher cost than chloro-analog |

Conclusion and Future Outlook

8.1 Summary of Key Takeaways

This compound is a valuable and practical precursor for the generation of difluorocarbene. Its ease of handling, favorable environmental profile, and cost-effectiveness make it an attractive choice for a variety of synthetic transformations, including gem-difluorocyclopropanation and difluoromethylation reactions. While the high reaction temperatures required can be a limitation, careful experimental design allows for its successful application in the synthesis of complex fluorinated molecules.

8.2 Future Trends and Potential New Applications

Future research in this area will likely focus on the development of methods to lower the decomposition temperature of this compound, perhaps through the use of catalysts or additives. This would broaden the substrate scope and further enhance the utility of this important reagent. Additionally, the exploration of new reaction pathways involving difluorocarbene generated from this compound will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new fluorinated compounds with valuable applications in medicine and materials science.

References

- Sodium chlorodifluoroacet

- Difluoromethylation of Phenols - Organic Syntheses Procedure.

- Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. (2011-06-16).

- Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes - Organic Chemistry Portal.

- p. 390 - Organic Syntheses Procedure.

- Synthesis of gem‐difluorocyclopropanes 8 from alkenyl trifluoroborates 7 - ResearchG

- A Comparative Guide to the Environmental Impact of Difluorocarbene Precursors - Benchchem.

- Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes - ResearchG

- Synthesis of 1,3-difluoroaromatics in One Pot by Addition of Difluorocarbene From Sodium Chlorodifluoroacetate to 1,2-substituted Cyclobutenes - PubMed. (2002-10-31).

- The preparation and properties of 1,1-difluorocyclopropane deriv

- Synthesis of gem‐Difluorocyclopropanes - ResearchG

- Recent Advances in the Synthetic Applic

- Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent | Request PDF - ResearchG

- Sodium chlorodifluoroacet

- ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes.

- A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. (2024-01-07).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Generation of Difluorocarbene (:CF₂) via Thermal Decomposition of Sodium Dichlorofluoroacetate

Abstract: The difluoromethylene (-CF₂-) group is a critical structural motif in modern medicinal chemistry and materials science, valued for its ability to modulate lipophilicity, metabolic stability, and conformational properties of molecules. Among the various methods for its introduction, the generation of difluorocarbene (:CF₂) as a reactive intermediate remains a cornerstone of synthetic strategy. This technical guide provides an in-depth examination of a classical, yet highly relevant, method: the thermal decomposition of sodium dichlorofluoroacetate (ClCF₂CO₂Na). We will explore the underlying reaction mechanism, provide field-proven experimental protocols, discuss the scope and limitations, and offer insights into the practical application of this robust and environmentally benign reagent for the synthesis of valuable gem-difluorinated compounds.

Introduction: The Strategic Importance of Difluorocarbene

Difluorocarbene (:CF₂) is a versatile and highly reactive intermediate essential for organofluorine synthesis.[1][2] In its singlet ground state, the carbene is stabilized by π-donation from the fluorine lone pairs into the vacant p-orbital of the carbon, yet it remains electrophilic due to the strong inductive effect of the two fluorine atoms. This unique electronic nature allows it to react readily with electron-rich species, making it a premier reagent for:

-

gem-Difluorocyclopropanation: The [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and cyclopropenes, respectively.[1][3]

-

Difluoromethylation: Insertion into X-H bonds (where X = O, S, N) to install the difluoromethyl (-CF₂H) group.[4][5]

-

gem-Difluoroolefination: Wittig-type reactions with carbonyls to produce 1,1-difluoroalkenes.[6]

While numerous precursors have been developed, many suffer from drawbacks such as being ozone-depleting substances (e.g., HCF₂Cl), requiring harsh basic conditions, or being prohibitively expensive.[7] The thermal decarboxylation of this compound, a method first reported by Haszeldine and co-workers, offers a practical, operationally simple, and more environmentally benign alternative.[5][8]

The Precursor: this compound (ClCF₂CO₂Na)

This compound is a commercially available, bench-stable white solid.[5] Its primary utility stems from its ability to cleanly decompose upon heating to generate difluorocarbene without the need for strong bases or additives.[5][6]

Preparation: For laboratory use, the salt is typically prepared via a straightforward acid-base neutralization of chlorodifluoroacetic acid with a sodium base, such as sodium hydroxide or sodium carbonate, and dried thoroughly under vacuum before use.[6] Ensuring the reagent is anhydrous is critical for reproducible results.

Mechanism of Difluorocarbene Generation

The thermal decomposition of this compound is not a concerted process but proceeds through a well-defined, stepwise mechanism involving a carbanion intermediate.[6]

Step 1: Thermal Decarboxylation: Upon heating, typically in a high-boiling aprotic solvent, the salt undergoes irreversible decarboxylation. The C-CO₂ bond cleaves, releasing carbon dioxide (CO₂) and forming the chlorodifluoromethyl carbanion (ClCF₂⁻). The evolution of CO₂ gas is a convenient visual indicator that the reaction has initiated.[6]

Step 2: α-Elimination: The chlorodifluoromethyl carbanion is unstable and rapidly undergoes unimolecular α-elimination. It expels a chloride ion (Cl⁻), which is sequestered by the sodium counterion to form sodium chloride (NaCl), thereby generating the neutral difluorocarbene (:CF₂) intermediate.[6]

The overall transformation is: ClCF₂CO₂Na → :CF₂ + CO₂ + NaCl[6]

Caption: Mechanism of :CF₂ generation from ClCF₂CO₂Na.

Experimental Protocol: gem-Difluorocyclopropanation of an Alkene

This protocol details a representative procedure for the synthesis of a 1,1-difluorocyclopropane from an alkene substrate. The key to success is maintaining anhydrous conditions and reaching a sufficiently high temperature to ensure efficient decomposition of the salt.

4.1. Materials and Equipment

-

Reagents: this compound (ClCF₂CO₂Na, 2-3 equivalents), Alkene (1 equivalent), Anhydrous high-boiling solvent (e.g., diglyme, triglyme).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).

4.2. Step-by-Step Procedure

-

Preparation: Flame-dry the reaction flask and condenser under vacuum and allow to cool under an inert atmosphere (N₂ or Ar). Ensure the this compound is thoroughly dried in a vacuum oven prior to use.

-

Charging the Flask: To the cooled flask, add the alkene (1 eq.) and anhydrous diglyme. Stir the solution to ensure homogeneity.

-

Addition of Precursor: Add this compound (2.5 eq.) to the flask in one portion. While the reagent is a salt, minimizing its exposure to ambient moisture is good practice.

-

Reaction: Equip the flask with the reflux condenser, ensuring a continuous flow of inert gas. Heat the reaction mixture vigorously with stirring to 180–190 °C.[6] The reaction is typically marked by the evolution of CO₂ gas.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically several hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.

Caption: Workflow for gem-difluorocyclopropanation.

Scope, Limitations, and Comparative Analysis

The thermal decomposition of ClCF₂CO₂Na is most effective for electron-rich alkenes. Electron-poor substrates often react sluggishly or not at all due to the moderate electrophilicity of difluorocarbene.

| Substrate Type | Reagent (ClCF₂CO₂Na) | Typical Conditions | Expected Yield | Notes |

| Electron-Rich Alkene (e.g., Styrene) | 2.5 eq. | Diglyme, 185 °C | Good to Excellent | The preferred substrate class for this method. |

| Electron-Neutral Alkene (e.g., 1-Octene) | 3.0 eq. | Triglyme, 200 °C | Moderate | Higher temperatures and excess reagent may be required. |

| Electron-Poor Alkene (e.g., Acrylate) | 3.0 eq. | Triglyme, 200 °C | Low to None | Generally unsuitable for this precursor due to low reactivity of :CF₂.[3] |

| Thermally Sensitive Substrates | --- | --- | Poor | The high temperatures required (180-200 °C) can lead to decomposition of the substrate or product.[9][10] |

Comparative Insights:

-

vs. Sodium Bromodifluoroacetate (BrCF₂CO₂Na): The bromo-analogue is a more efficient :CF₂ source, often requiring lower reaction temperatures and less reagent, making it more suitable for some thermally sensitive substrates.[9][10]

-

vs. Ruppert-Prakash Reagent (TMSCF₃): TMSCF₃, activated by a nucleophilic initiator like NaI, can generate :CF₂ at much lower temperatures (e.g., 65 °C), significantly broadening the substrate scope to include more sensitive molecules.[3][11][12] However, it is more expensive than ClCF₂CO₂Na.

Conclusion

The thermal decomposition of this compound remains a valuable and highly practical method for the generation of difluorocarbene. Its primary advantages lie in its operational simplicity, the low cost and stability of the precursor, and its favorable environmental profile compared to older halocarbon-based methods. While the high temperatures required limit its application to thermally robust, electron-rich substrates, it serves as a reliable workhorse for the synthesis of gem-difluorocyclopropanes and other difluoromethylene-containing compounds. For researchers and drug development professionals, mastering this technique provides a cost-effective and scalable pathway to key fluorinated building blocks.

References

-

Grokipedia. (2026). Sodium chlorodifluoroacetate. Grokipedia. Retrieved January 11, 2026, from [Link]

-

Ni, C., & Hu, J. (2015). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry, 33(1), 27-44. [Link]

-

Ni, C., & Hu, J. (2015). Recent Advances in the Synthetic Application of Difluorocarbene. Semantic Scholar. [Link]

-

Fuchibe, K., & Ichikawa, J. (2023). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 59(18), 2532-2540. [Link]

-

Wang, Y., et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications, 59(82), 12261-12276. [Link]

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]

-

Le, P. Q., et al. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 256-274. [Link]

-

Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(26), 5986-5990. [Link]

-

Dolbier Jr, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 16. [Link]

-

G. K. Surya Prakash Research Group. (n.d.). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. ResearchGate. [Link]

-

Zard, S. Z. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

Dolbier Jr, W. R., & Lacher, B. (2002). Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from sodium chlorodifluoroacetate to 1,2-substituted cyclobutenes. Organic Letters, 4(22), 3871-3873. [Link]

-

Xiao, J.-C. (2016). Difluorocarbene generated by decarboxylation. Atlas of Science. [Link]

-

Amii, H. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

New Reactions. (2011, June 19). Difluorocarbene: We're bringing it back. New Reactions. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Recent Advances in the Synthetic Application of Difluorocarbene | Semantic Scholar [semanticscholar.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from sodium chlorodifluoroacetate to 1,2-substituted cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. newreactions.wordpress.com [newreactions.wordpress.com]

A Technical Guide to the Stability and Handling of Sodium Dichlorofluoroacetate

Foreword

Sodium dichlorofluoroacetate (CAS No. 2837-90-3) is a halogenated carboxylate salt with applications in organic synthesis and as a building block in the development of agrochemicals and pharmaceuticals.[1] Its utility, however, is paired with specific handling requirements and potential stability concerns that necessitate a thorough understanding for its safe and effective use. This guide provides an in-depth analysis of the compound's stability profile, reactivity, and the requisite protocols for handling, storage, and disposal. It is intended for researchers, chemists, and drug development professionals who work with this and similar halogenated reagents. The protocols and insights herein are designed to foster a culture of safety and experimental reproducibility.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its proper handling. This compound is a white, solid substance.[2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2837-90-3 | [2] |

| Molecular Formula | C₂Cl₂FNaO₂ | [2] |

| Molecular Weight | 168.91 g/mol | Calculated |

| Appearance | White Solid / Crystalline Powder | [2] |

| Melting Point | Decomposes, no distinct melting point reported | [2] |

| Key Characteristics | Hygroscopic | [2][3] |

The hygroscopic nature of the salt is a critical handling consideration, as absorption of atmospheric moisture can affect sample integrity and potentially initiate slow hydrolysis.[2][3]

Chemical Stability and Reactivity Profile

While stable under standard ambient conditions, the stability of this compound is contingent on temperature, moisture, and the absence of incompatible materials.

Thermal Stability

This compound is thermally stable at room temperature, making it suitable for standard laboratory storage. However, it is not flammable and does not burn under typical fire conditions.[3] In the event of a fire, thermal decomposition will generate hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3] The NFPA reactivity rating for the compound is 0, indicating it is normally stable, even under fire exposure conditions.[2][3]

-

Causality Insight: The generation of acidic gases like HCl and HF upon high-temperature decomposition is a result of the breakdown of the carbon-halogen bonds. This represents a significant inhalation hazard, requiring the use of self-contained breathing apparatus for firefighting personnel.[3]

Hydrolytic Stability

The compound is hygroscopic and should be protected from moisture.[4] As the salt of a strong base (sodium hydroxide) and a halogenated carboxylic acid, its dissolution in water will produce a solution that is not strongly buffered. Hydrolysis can occur, particularly under strongly acidic or basic conditions, although the compound is generally stable in neutral aqueous solutions for short periods. Prolonged exposure to moisture should be avoided to prevent degradation.

Incompatibilities

The primary incompatibility for this compound is with strong oxidizing agents .[2][3] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is crucial to segregate this compound from materials such as peroxides, nitrates, and perchlorates during storage and in experimental setups.

Safe Handling and Storage Protocols

Given its classification as a skin, eye, and respiratory irritant, a systematic approach to handling is mandatory.[2]

Engineering Controls

-

Ventilation: All handling of solid this compound, including weighing and transferring, must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[2][5]

-

Emergency Equipment: Emergency eyewash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE | Specification | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses with a face shield.[2] | Protects against irritation from airborne dust and accidental splashes. |

| Hand Protection | Nitrile gloves.[5] | Prevents direct skin contact, which can cause irritation.[2] |

| Body Protection | A fully buttoned laboratory coat.[5] | Protects skin and clothing from contamination. |

| Respiratory | Required if ventilation is inadequate.[2] | Prevents respiratory tract irritation from dust inhalation.[2] |

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

-

Container: Keep the container tightly closed when not in use.[2][4]

-

Atmosphere: Store under a dry, inert gas (e.g., argon or nitrogen) due to its hygroscopic nature.[2][3]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

-

Security: The storage area should be locked to restrict access to authorized personnel.[3][6]

Spill and Emergency Procedures

-

Spill:

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[6]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]

-

Ingestion: Rinse mouth with water. Seek immediate medical attention.[4]

-

Waste Disposal

As a halogenated organic compound, this compound requires specific disposal procedures and must not be mixed with non-halogenated waste streams.[5][7]

-

Segregation: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[5]

-

Labeling: The waste container must be clearly labeled with its contents in accordance with institutional and regulatory guidelines.

-

Disposal: Arrange for disposal through a licensed chemical waste management service. Never dispose of this chemical down the drain.[5]

Experimental Protocols for Stability Assessment

To ensure experimental success and safety, particularly in drug development where stability is paramount, it is often necessary to validate the stability of a reagent under specific process conditions. The following are generalized, self-validating protocols for assessing thermal and hydrolytic stability.

Protocol: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

This protocol determines the onset temperature of thermal decomposition.

-

Sample Preparation: Under an inert atmosphere (glovebox), accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition, such as 300 °C.

-

Data Analysis: Analyze the resulting thermogram. A sharp exothermic peak indicates thermal decomposition. The onset temperature of this peak is the primary indicator of thermal instability.

Protocol: Hydrolytic Stability Assessment via HPLC

This protocol quantifies the rate of degradation in aqueous media at various pH levels.

-

Buffer Preparation: Prepare buffered aqueous solutions at relevant pH values (e.g., pH 4, 7, and 9).

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Add a small aliquot of the stock solution to each pH buffer to achieve a final concentration suitable for HPLC analysis. Incubate these solutions at a controlled temperature (e.g., 40 °C).

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench any further reaction if necessary (e.g., by dilution or pH adjustment).

-

HPLC Analysis: Analyze each sample using a validated HPLC method capable of separating the parent compound from potential degradants. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plotting this data will reveal the degradation kinetics at each pH.

Conclusion

This compound is a valuable synthetic reagent whose safe and effective use hinges on a clear understanding of its properties. It is stable under controlled, anhydrous conditions but is a known irritant that requires careful handling using appropriate engineering controls and personal protective equipment. Its hygroscopic nature and incompatibility with strong oxidizers are key risk factors to manage. By adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can mitigate risks and ensure the integrity of their experimental work.

References

- Grokipedia. (2026, January 3). Sodium chlorodifluoroacetate.

- SynQuest Laboratories. This compound Safety Data Sheet.

- SynQuest Laboratories. Sodium chlorodifluoroacetate Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Sodium chlorodifluoroacetate.

- ChemicalBook. Sodium chlorodifluoroacetate(1895-39-2).

- Chem-Impex. Sodium chlorodifluoroacetate.

- Fisher Scientific. SAFETY DATA SHEET - Acetic acid, chlorodifluoro-, sodium salt.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.

Sources

- 1. chemimpex.com [chemimpex.com]